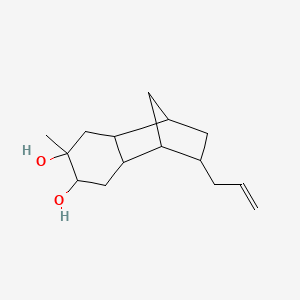
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is a complex organic compound with the molecular formula C15H24O2. It is characterized by its unique structure, which includes an allyl group, a decahydro-6-methyl-1,4-methanonaphthalene core, and two hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Hydrogenation: Reduction of aromatic compounds to form the decahydro core.
Alkylation: Introduction of the allyl group through alkylation reactions.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and consistency .
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the allyl group or further hydrogenate the core.
Substitution: The allyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: Halogens (e.g., Br2) or nucleophiles (e.g., NH3).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, while the allyl group can participate in covalent modifications. These interactions can modulate biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6-ol: Lacks one hydroxyl group.
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-7-ol: Hydroxyl group at a different position.
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-dione: Contains ketone groups instead of hydroxyl groups.
Uniqueness: 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse applications.
Propriétés
Numéro CAS |
94231-81-9 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
4-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-9-5-10-6-11(9)12-7-14(16)15(2,17)8-13(10)12/h3,9-14,16-17H,1,4-8H2,2H3 |
Clé InChI |
IWEFLIJBBPZMBB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C3CC(C(C3)C2CC1O)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















